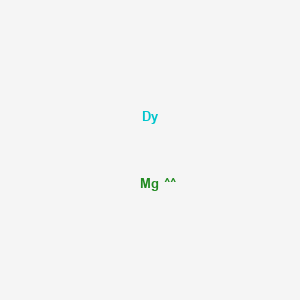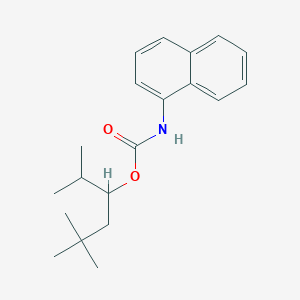
2,5,5-trimethylhexan-3-yl N-naphthalen-1-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,5-trimethylhexan-3-yl N-naphthalen-1-ylcarbamate is a synthetic chemical compound commonly used as an insect repellent. It is particularly effective at repelling mosquitoes, ticks, and other biting insects, making it a popular ingredient in many commercial insect repellent products .
Métodos De Preparación
The synthesis of 2,5,5-trimethylhexan-3-yl N-naphthalen-1-ylcarbamate involves several steps. One common method starts with the reaction of 2,5,5-trimethylhexan-3-ol with naphthalen-1-yl isocyanate under controlled conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen, and at a temperature range of 0-5°C to ensure the stability of the reactants and products. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
2,5,5-trimethylhexan-3-yl N-naphthalen-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
2,5,5-trimethylhexan-3-yl N-naphthalen-1-ylcarbamate has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of carbamates and their derivatives.
Biology: Its insect-repellent properties make it a valuable tool in entomological studies, particularly in understanding insect behavior and developing new repellents.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals with insect-repellent properties.
Industry: It is widely used in the formulation of insect repellent products for consumer use
Mecanismo De Acción
The mechanism by which 2,5,5-trimethylhexan-3-yl N-naphthalen-1-ylcarbamate exerts its insect-repellent effects involves the disruption of the olfactory receptors in insects. The compound binds to specific receptors, blocking the insects’ ability to detect human sweat and other attractants. This interference with the olfactory system prevents insects from locating and biting humans .
Comparación Con Compuestos Similares
2,5,5-trimethylhexan-3-yl N-naphthalen-1-ylcarbamate can be compared with other insect repellents such as DEET (N,N-diethyl-meta-toluamide) and picaridin. While DEET is known for its long-lasting protection, it can cause skin irritation in some individuals. Picaridin is less irritating but may not provide as long-lasting protection as DEET. This compound offers a balance between efficacy and skin compatibility, making it a preferred choice for many users .
Similar Compounds
- DEET (N,N-diethyl-meta-toluamide)
- Picaridin (2-(2-hydroxyethyl)-1-piperidinecarboxylic acid 1-methylpropyl ester)
- IR3535 (ethyl butylacetylaminopropionate)
Propiedades
Número CAS |
6328-82-1 |
|---|---|
Fórmula molecular |
C20H27NO2 |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
2,5,5-trimethylhexan-3-yl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C20H27NO2/c1-14(2)18(13-20(3,4)5)23-19(22)21-17-12-8-10-15-9-6-7-11-16(15)17/h6-12,14,18H,13H2,1-5H3,(H,21,22) |
Clave InChI |
LUJJRGIFVREVAA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CC(C)(C)C)OC(=O)NC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



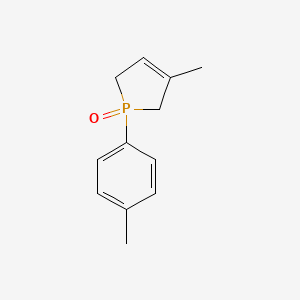

![2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate](/img/structure/B14727070.png)
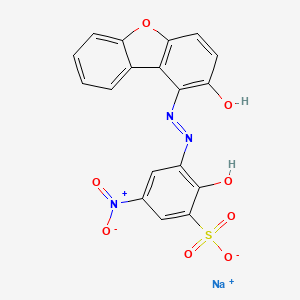
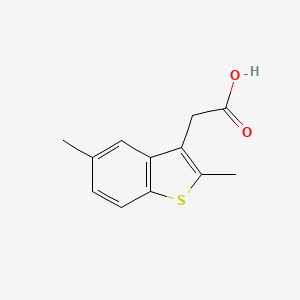
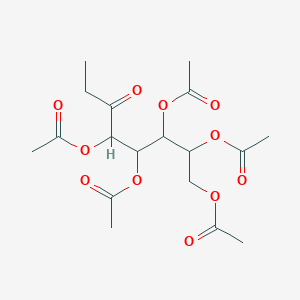
![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)selanyl]ethane](/img/structure/B14727097.png)
![1,1'-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol](/img/structure/B14727098.png)
![6-Bromo-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14727102.png)
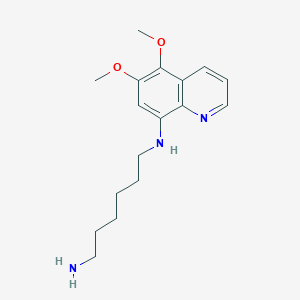
![N-[2-oxo-2-[6-[[2-(quinoxaline-2-carbonylamino)acetyl]amino]hexylamino]ethyl]quinoxaline-2-carboxamide](/img/structure/B14727110.png)
